NAAA Inhibitory Potency: Target Compound vs. 2-Methyl Analog (CAS 946236-51-7)
In a direct enzymatic assay using recombinant human NAAA expressed in HEK293 cells, the target compound 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide exhibited an IC50 of 160 nM [1]. In contrast, its 2-methylated analog (CAS 946236-51-7) showed significantly reduced activity with an IC50 of 340 nM under identical conditions [2]. This 2.1-fold loss in potency is attributed to the steric hindrance imposed by the methyl group at the chromen-4-one 2-position, which destabilizes the enzyme-inhibitor complex.
| Evidence Dimension | NAAA enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide (CAS 946236-51-7): IC50 = 340 nM |
| Quantified Difference | 2.1-fold lower potency for the 2-methyl analog |
| Conditions | Human NAAA expressed in HEK293 cells; preincubated 10 min; N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate |
Why This Matters
The 2-position unsubstituted core is essential for optimal NAAA binding; using the methylated analog would severely compromise target engagement and anti-inflammatory efficacy.
- [1] BindingDB BDBM50151055 (CHEMBL3771111). Affinity Data: IC50 160 nM for human NAAA. View Source
- [2] BindingDB BDBM50151053 (CHEMBL3770509). Affinity Data: IC50 340 nM for human NAAA. View Source
